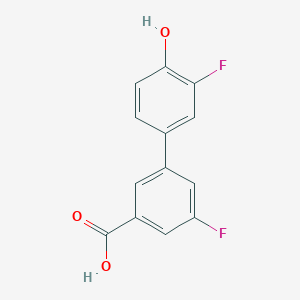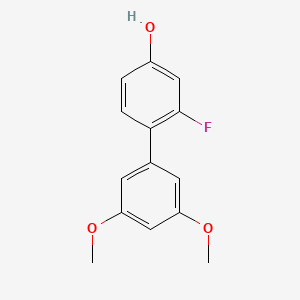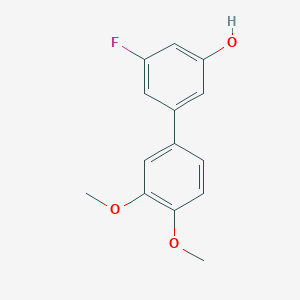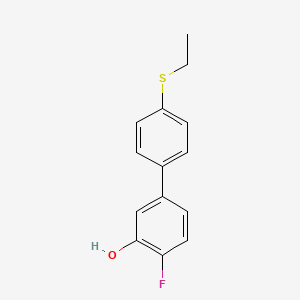
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is a fluorinated phenol compound which has been studied extensively in the scientific community due to its unique physical and chemical properties. It is a white powder and has a melting point of approximately 150°C. 4-CFP-2-FP is a versatile compound that has been demonstrated to have a wide range of applications in various scientific fields, such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to have a wide range of applications in various scientific fields. In medicinal chemistry, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In materials science, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential component in organic light-emitting diodes (OLEDs) due to its ability to absorb and emit light in the visible spectrum.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% are not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has several advantages for lab experiments, including its relatively low cost, its stability in organic solvents, and its ability to be synthesized in high yields. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has a low toxicity, making it a safe compound to work with in the laboratory. However, there are some limitations to the use of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in lab experiments, such as its relatively low solubility in water and its relatively low reactivity.
Direcciones Futuras
There are several potential future directions for the research of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. For example, further studies could be conducted to explore the potential applications of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in the fields of medicinal chemistry and materials science. Additionally, further research could be conducted to explore the mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to develop new methods for its synthesis. Finally, further studies could be conducted to explore the biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to identify new potential uses for this compound.
Métodos De Síntesis
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is synthesized via a two-step reaction, starting with the reaction of 3-fluorophenol and 5-fluorobenzaldehyde. This reaction produces 4-(3-fluorophenyl)-2-fluorophenol, which is then oxidized using potassium permanganate or sodium nitrite to yield 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at a temperature of between 40-60°C. The yield of the reaction is typically in the range of 75-90%.
Propiedades
IUPAC Name |
3-fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(15)6-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVIFKGDGUVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684393 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-94-1 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














